
1,3-Dioxo-2-isoindolineethanesulfonate
Overview
Description
1,3-Dioxo-2-isoindolineethanesulfonate is a sulfonate derivative of isoindoline-1,3-dione, characterized by an ethanesulfonate group attached to the isoindoline core. This article focuses on comparing structurally related compounds to infer key differences in physicochemical properties and functional roles.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethanesulfonate potassium typically involves the reaction of phthalimide with ethanesulfonyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and reduce production costs. The use of continuous flow reactors and automated purification systems are common in industrial settings to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethanesulfonate potassium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the dioxo group to hydroxyl groups.
Substitution: The sulfonate group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, often in the presence of a catalyst.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Hydroxyl-substituted isoindoline derivatives.
Substitution: Various substituted isoindoline derivatives depending on the nucleophile used.
Scientific Research Applications
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethanesulfonate potassium is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethanesulfonate potassium involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds are selected for comparison due to shared structural motifs or functional groups:
2-(3,3-Dimethyl-2-oxo-butyl)isoindole-1,3-dione (CAS 56658-35-6)
This compound features an isoindole-1,3-dione core substituted with a branched alkyl ketone group. Key properties include:
Property | Value |
---|---|
Molecular Weight | 245.274 g/mol |
Density | 1.206 g/cm³ |
Boiling Point | 365.4°C (760 mmHg) |
LogP (Lipophilicity) | 1.835 |
Refractive Index | 1.557 |
Applications | Intermediate in organic synthesis |
Structural Insights : The branched alkyl chain enhances lipophilicity (LogP = 1.835), making it suitable for hydrophobic environments. Its high boiling point suggests thermal stability .
Dipotassium 7-Hydroxynaphthalene-1,3-disulphonate (CAS 842-18-2)
A sulfonated aromatic compound with dual sulfonate groups and a hydroxyl substituent:
Property | Value |
---|---|
Molecular Formula | C₁₀H₆K₂O₇S₂ |
CAS Number | 842-18-2 |
EC Number | 212-672-4 |
Applications | Dye intermediate, ionic solubilizer |
Structural Insights : The dual sulfonate groups confer high water solubility and ionic character, ideal for applications requiring polar solvents. The hydroxyl group may enable hydrogen bonding, enhancing reactivity in aqueous systems .
Comparative Analysis
Parameter | 2-(3,3-Dimethyl-2-oxo-butyl)isoindole-1,3-dione | Dipotassium 7-Hydroxynaphthalene-1,3-disulphonate |
---|---|---|
Core Structure | Isoindoline-1,3-dione | Naphthalene disulphonate |
Functional Groups | Alkyl ketone | Dual sulfonate, hydroxyl |
Solubility | Low (lipophilic) | High (ionic) |
Thermal Stability | High (boiling point 365.4°C) | Moderate (sensitive to decomposition) |
Typical Use | Organic synthesis intermediate | Dye manufacturing, solubilizing agent |
Key Differences :
- Solubility : The ethanesulfonate group in 1,3-Dioxo-2-isoindolineethanesulfonate likely bridges the solubility gap between the lipophilic isoindoline-dione derivatives and ionic sulfonates.
- Reactivity : Sulfonate groups enhance electrophilicity and coordination capacity compared to alkyl or ketone substituents .
Research Findings and Implications
- Synthetic Utility : Isoindoline-dione derivatives are favored in pharmaceutical intermediates due to their stability, while sulfonates dominate in industrial applications requiring ionic interactions .
- Environmental Impact : Sulfonated compounds like Dipotassium 7-hydroxynaphthalene-1,3-disulphonate may pose challenges in wastewater treatment due to persistence, whereas lipophilic derivatives require solvent-based handling .
Biological Activity
1,3-Dioxo-2-isoindolineethanesulfonate, also known as 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethanesulfonate potassium, is a compound of interest in various biological and chemical research fields. This article explores its biological activity, mechanisms of action, and applications based on diverse sources.
This compound exhibits unique chemical properties that facilitate its biological activity. The compound can interact with specific molecular targets, primarily enzymes and receptors. Its mechanism of action involves:
- Enzyme Inhibition : The compound can inhibit enzyme activity by binding to the active site or allosteric sites, altering enzyme conformation and function.
- Signal Modulation : It interacts with cellular receptors, modulating signal transduction pathways that affect cellular responses.
Biological Applications
The compound has been investigated for various applications in biology and medicine:
- Enzyme Studies : It is employed in studies focusing on enzyme inhibition and protein interactions. For instance, research has demonstrated its ability to inhibit certain bacterial enzymes involved in sulfur metabolism .
- Therapeutic Potential : Preliminary studies suggest potential anti-inflammatory and anticancer properties, warranting further investigation into its therapeutic applications .
Case Studies
Several case studies highlight the biological activity of this compound:
- Escherichia coli Utilization : A study demonstrated that specific E. coli mutants could utilize this compound as a sulfur source. This was linked to the expression of desulfonation enzymes that facilitate the compound's metabolism .
- Microbial Desulfonation : Research indicated that the compound could undergo microbial desulfonation processes, leading to the formation of other metabolites. This process is crucial in understanding how microorganisms can utilize sulfonated compounds .
Research Findings
Recent findings related to this compound include:
Q & A
Basic Research Questions
Q. What methodologies are recommended for determining the aqueous solubility of 1,3-Dioxo-2-isoindolineethanesulfonate across varying pH conditions?
Answer: Use the shake-flask method with HPLC/UV-Vis quantification. Prepare buffered solutions (pH 3–9) and equilibrate the compound at 25°C for 24 hours. Centrifuge to separate undissolved material, then quantify solubility via calibration curves. Include ionic strength adjustments (e.g., NaCl) to mimic physiological conditions. Validate results with triplicate runs and statistical error analysis (RSD < 5%) .
Q. How can researchers verify the structural integrity of synthesized this compound?
Answer: Combine X-ray crystallography (for absolute configuration, as in ) with multinuclear NMR (¹H, ¹³C, DEPT-135) and FT-IR spectroscopy . Cross-reference spectral data with computational predictions (e.g., Gaussian09 for IR modes). For crystalline samples, report unit cell parameters (e.g., a = 10.23 Å, b = 7.89 Å) and refine structures using SHELXL .
Q. What experimental protocols ensure stability of this compound in long-term storage?
Answer: Conduct accelerated stability studies under ICH guidelines:
- Conditions: 40°C/75% RH (6 months), 25°C/60% RH (12 months).
- Analytical Tools: HPLC-PDA for degradation products, Karl Fischer titration for moisture content.
- Key Metrics: ≥95% purity retention, absence of new peaks in chromatograms. Store in amber vials with desiccants .
Advanced Research Questions
Q. How can contradictory spectroscopic data (e.g., NMR vs. crystallography) for this compound be resolved?
Answer: Apply multi-technique validation :
- Compare experimental NMR chemical shifts (e.g., δ 7.8–8.2 ppm for aromatic protons) with DFT-calculated values (B3LYP/6-311+G(d,p)).
- Analyze crystallographic torsion angles (e.g., C8–N1–C15–O5 = −178.3°) to identify conformational discrepancies .
- Use variable-temperature NMR to detect dynamic equilibria (e.g., rotamers).
Q. What strategies optimize the synthetic yield of this compound in solvent-dependent reactions?
Answer: Design a Design of Experiments (DoE) matrix:
- Variables: Solvent polarity (DCE vs. EtOH), temperature (RT vs. reflux), stoichiometry (1.0–1.5 eq. Na(OAc)₃BH).
- Response Surface Analysis: Identify optimal conditions (e.g., 1.2 eq. reductant in DCE at 40°C yields 82% vs. 65% in EtOH) .
- Mechanistic Insight: Probe intermediates via in-situ FT-IR or LC-MS to detect side reactions (e.g., over-reduction).
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitutions?
Answer: Perform DFT calculations (e.g., Gaussian16) to:
- Map electrostatic potential surfaces (EPS) to identify electrophilic centers.
- Calculate activation energies (ΔG‡) for sulfonate displacement by nucleophiles (e.g., NH₃, CN⁻).
- Validate with kinetic studies (e.g., pseudo-first-order rate constants in acetonitrile) .
Q. What analytical approaches quantify trace impurities in this compound batches?
Answer: Use LC-HRMS (Q-TOF) with a C18 column (2.6 µm, 100 Å) and 0.1% formic acid in H₂O/MeCN gradient.
- Detection: ESI+ mode for protonated ions ([M+H]⁺ = m/z 324.08).
- Impurity Profiling: Compare with synthesized standards (e.g., desulfonated byproduct at m/z 202.05) .
Q. Data Contradiction & Mechanistic Analysis
Q. How should researchers address discrepancies in reported bioactivity data for this compound?
Answer:
- Meta-Analysis: Aggregate data from peer-reviewed studies (exclude patents/commercial sources) and apply Cochran’s Q test for heterogeneity.
- Confounding Factors: Control for assay conditions (e.g., cell line viability, IC₅₀ normalization) .
- Dose-Response Reevaluation: Reproduce key studies with standardized protocols (e.g., MTT assay at 24/48/72 hrs).
Q. What experimental designs elucidate the environmental fate of this compound in aqueous systems?
Answer:
- Adsorption Studies: Use HPLC-MS to track compound retention on model surfaces (silica, humic acid-coated clays) under varying ionic strengths .
- Photolysis: Expose to UV-C (254 nm) and quantify degradation via first-order kinetics (k = 0.05 hr⁻¹).
- QSAR Modeling: Predict biodegradability using EPI Suite™ .
Q. Methodological Tables
Table 1. Crystallographic Data for this compound
Parameter | Value | Source |
---|---|---|
Space group | P2₁/c | |
Unit cell (Å) | a=10.23, b=7.89 | |
R-factor | 0.052 |
Table 2. Synthetic Yield Optimization
Solvent | Temp (°C) | Equiv. Reductant | Yield (%) |
---|---|---|---|
DCE | 40 | 1.2 | 82 |
EtOH | 78 | 1.5 | 65 |
Properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)ethanesulfonate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO5S/c12-9-7-3-1-2-4-8(7)10(13)11(9)5-6-17(14,15)16/h1-4H,5-6H2,(H,14,15,16)/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSLVEXPADWBUAC-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCS(=O)(=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8NO5S- | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.